molecular formula C8H6N2O2 B1294693 7-Nitroindole CAS No. 6960-42-5

7-Nitroindole

Cat. No. B1294693
CAS RN: 6960-42-5
M. Wt: 162.15 g/mol
InChI Key: LZJGQIVWUKFTRD-UHFFFAOYSA-N
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Patent
US07728150B2

Procedure details

Dissolve 7-nitroindole in ethanol and add ammonium formate (10 equivalents) and a catalytic amount of 10% palladium on carbon. Heat the mixture to reflux for 1 hr before cooling, filter through celite, and evaporate to provide the product as a purple solid (99%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][CH:10]=[CH:9]2)([O-])=O.C([O-])=O.[NH4+]>C(O)C.[Pd]>[NH:11]1[C:12]2[C:8](=[CH:7][CH:6]=[CH:5][C:4]=2[NH2:1])[CH:9]=[CH:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=CNC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
FILTRATION
Type
FILTRATION
Details
filter through celite
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC=CC(=C12)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.